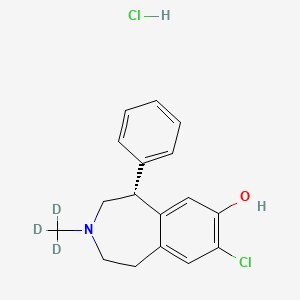
c-Kit-IN-3 (L-tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Kit-IN-3 (L-tartrate): is a potent and selective inhibitor of the c-KIT kinase. It has shown significant efficacy in inhibiting the activity of c-KIT wild-type and mutant forms, particularly the T670I mutation . This compound is primarily used for research purposes, especially in the study of gastrointestinal stromal tumors (GIST) and other cancers where c-KIT plays a crucial role .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions: c-Kit-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, c-Kit-IN-3 is used to study the inhibition of kinase activity and to develop new kinase inhibitors .
Biology: In biological research, it is used to investigate the role of c-KIT in cell signaling pathways and its impact on cell proliferation and apoptosis .
Medicine: In medical research, c-Kit-IN-3 is studied for its potential therapeutic applications in treating cancers, particularly those involving c-KIT mutations .
Industry: In the pharmaceutical industry, c-Kit-IN-3 is used in the development of new drugs targeting c-KIT-related pathways .
Wirkmechanismus
c-Kit-IN-3 exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in c-KIT-dependent cells . The molecular targets include c-KIT wild-type and mutant forms, particularly the T670I mutation .
Vergleich Mit ähnlichen Verbindungen
Dasatinib: Another kinase inhibitor with broader activity against multiple kinases, including c-KIT.
Imatinib: A well-known c-KIT inhibitor used in the treatment of chronic myeloid leukemia and GIST.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT.
Uniqueness: c-Kit-IN-3 is unique in its high selectivity and potency against c-KIT, particularly the T670I mutation, which is often resistant to other inhibitors . This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H26ClF3N2O10 |
|---|---|
Molekulargewicht |
667.0 g/mol |
IUPAC-Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
WPLXVFQLVREXNR-LREBCSMRSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


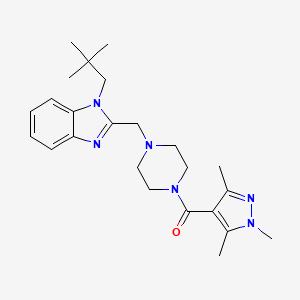
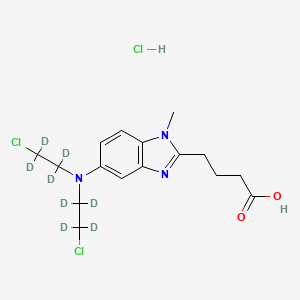
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
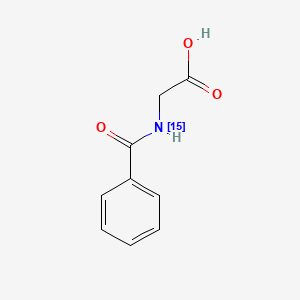
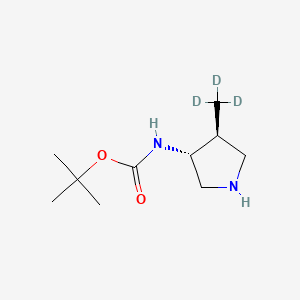

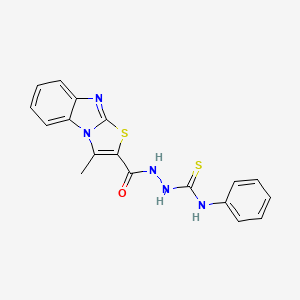
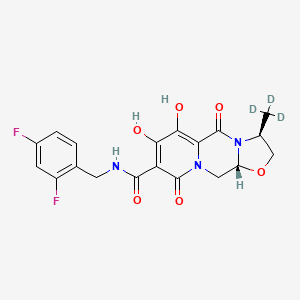
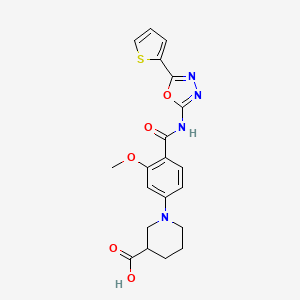
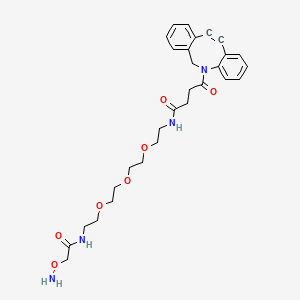

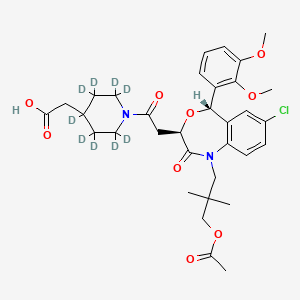
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
